molecular formula C5H10N4S B114596 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 154200-56-3

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B114596
CAS No.: 154200-56-3
M. Wt: 158.23 g/mol
InChI Key: UKHPTMIZKBTYKD-UHFFFAOYSA-N
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Description

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 4th position, an isopropyl group at the 5th position, and a thiol group at the 3rd position of the triazole ring. It has a molecular formula of C5H10N4S and a molecular weight of 158.23 g/mol .

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It has been suggested that similar compounds interact with their targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction may lead to changes in the target’s function, potentially contributing to the compound’s biological effects.

Pharmacokinetics

Similar compounds are known to be soluble in water , which could potentially influence their absorption and distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine hydrate with isopropyl isothiocyanate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of metal complexes with specific geometries and reactivities .

Properties

IUPAC Name

4-amino-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHPTMIZKBTYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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